rac-3-Amino-2-cyclopentyl-propionic acid hydrochloride
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Overview
Description
“rac-3-Amino-2-cyclopentyl-propionic acid hydrochloride” is a chemical compound with the molecular formula C7H13NO2 . It is also known by other names such as “rac 3-Amino-2-cyclobutyl-propioni” and "Cyclobutaneacetic acid, α-(aminomethyl)-" .
Molecular Structure Analysis
The molecular weight of “this compound” is 143.18 . The structure of this compound can be found in the MOL file associated with its CAS number 1520458-02-9 .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 280.3±23.0 °C . Its density is predicted to be 1.179±0.06 g/cm3 . The pKa value is predicted to be 3.70±0.16 .properties
IUPAC Name |
3-amino-2-cyclopentylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-5-7(8(10)11)6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXJKBLNJKLJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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